6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
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Overview
Description
6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5N3O3 and a molecular weight of 215.16 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives with suitable nitrating agents . One common method includes the nitration of 4-hydroxyquinoline-3-carbonitrile under controlled conditions to introduce the nitro group at the 6-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in further chemical transformations.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: Researchers use this compound to study its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that modulate the activity of target proteins . The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules further enhances its binding affinity and specificity .
Comparison with Similar Compounds
6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
4-Oxo-1,4-dihydroquinoline-3-carbonitrile: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids: These compounds have additional substituents that can enhance their antimicrobial properties.
The presence of the nitro group in this compound makes it unique, providing distinct chemical and biological properties that are not observed in its analogs .
Biological Activity
6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₈N₄O₃ and a molecular weight of approximately 215.16 g/mol. Its structure features a nitro group at the 6-position and a carbonitrile group at the 3-position, which contribute to its unique reactivity and biological profile. The presence of these functional groups enhances its interaction with biological targets, particularly in antimicrobial applications.
Biological Activity
Antimicrobial Properties
this compound exhibits significant antimicrobial activity by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition leads to bactericidal effects against various Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of this compound demonstrate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Recent research indicates that related compounds can also exhibit anti-inflammatory properties. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α in cellular models, suggesting potential applications in treating inflammatory diseases .
The primary mechanism of action involves the compound's interaction with bacterial enzymes, particularly DNA gyrase. By binding to this target, it disrupts the normal functioning of bacterial DNA replication processes. Additionally, studies suggest that the nitro group may undergo bioreduction to form reactive intermediates that further interact with cellular components, leading to various biological effects.
Synthesis Methods
Several synthesis routes for this compound have been documented:
- Multi-step Synthesis : Involves the reaction of starting materials through several steps to achieve the final product.
- One-pot Reactions : Efficient methods combining multiple reactants in a single reaction vessel have been reported, yielding high purity and yield.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Oxoquinoline | Lacks nitro and carbonitrile groups | Antibacterial but less potent |
Ciprofloxacin | Fluorinated derivative of quinolone | Broad-spectrum antibacterial |
Pefloxacin | Contains fluorine at position 6 | Stronger antibacterial effect |
Norfloxacin | Similar structure but lacks nitro group | Effective against Gram-negative bacteria |
The unique combination of nitro and carbonitrile groups in this compound distinguishes it from these compounds, contributing to its enhanced reactivity and biological profile.
Case Studies and Research Findings
Recent studies have focused on evaluating the pharmacological properties of this compound and its derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed minimum inhibitory concentrations (MIC) comparable or superior to standard antibiotics like ciprofloxacin against various bacterial strains .
- Inflammation Models : Research indicated that certain derivatives could significantly reduce inflammatory markers in animal models of acute lung injury (ALI), suggesting their potential use in treating inflammation-related diseases .
Properties
IUPAC Name |
6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-4-6-5-12-9-2-1-7(13(15)16)3-8(9)10(6)14/h1-3,5H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIXIFBGEDRCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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